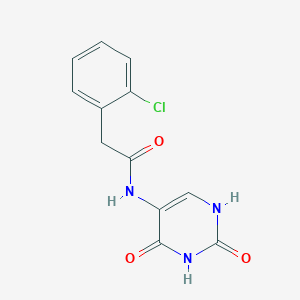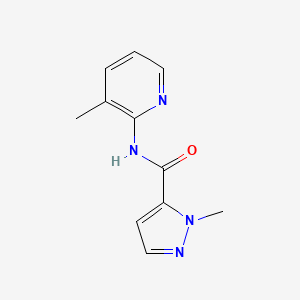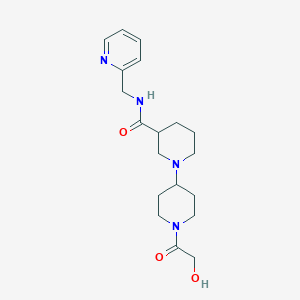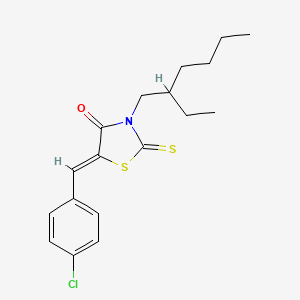![molecular formula C15H14N4O B5348359 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile, also known as AZD0328, is a small molecule drug that has been developed as a potent and selective inhibitor of the enzyme myeloid differentiation factor 2 (MD-2). MD-2 is a co-receptor of Toll-like receptor 4 (TLR4), which plays a critical role in the innate immune response to bacterial infections. AZD0328 has been shown to have potential in the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile works by inhibiting the interaction between MD-2 and TLR4, which is required for the activation of the TLR4 signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models. In addition to reducing the production of pro-inflammatory cytokines and chemokines, this compound has also been shown to inhibit the activation of immune cells, such as macrophages and dendritic cells. These effects are thought to contribute to the therapeutic potential of this compound in inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile is its selectivity for MD-2, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile. One area of interest is the evaluation of this compound in combination with other anti-inflammatory drugs, such as corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs). Another area of interest is the development of more potent and selective MD-2 inhibitors, which may have improved therapeutic potential. Finally, the potential use of this compound in the treatment of other inflammatory and autoimmune diseases, such as inflammatory bowel disease or psoriasis, warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile involves several steps, including the reaction of 2-methoxy-4-nitropyridine with 3-(4-pyridinyl)-1-azetidinamine to form 2-methoxy-4-(3-pyridin-4-ylazetidin-1-yl)nitropyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with 2-chloro-4-cyanopyridine to form this compound.
Applications De Recherche Scientifique
2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile has been extensively studied in preclinical models of various inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and multiple sclerosis. In these models, this compound has been shown to significantly reduce inflammation and improve disease outcomes. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in humans.
Propriétés
IUPAC Name |
2-methoxy-4-(3-pyridin-4-ylazetidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-15-13(8-16)14(4-7-18-15)19-9-12(10-19)11-2-5-17-6-3-11/h2-7,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKWELFREUZANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)
![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)



![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)